REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C-:6]#[N:7].[Na+].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.O>Cl.CO>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])[C:6]#[N:7])=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
161.2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
( 24 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a cold solution (0° C.) of 30.2 g
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the ether
|
Type
|
EXTRACTION
|
Details
|
extract over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate to an oily residue which
|
Type
|
CUSTOM
|
Details
|
subsequently crystallizes
|
Type
|
CUSTOM
|
Details
|
Recrystallize from isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)NCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |